Ac-Tyr-Phe-OH

Description

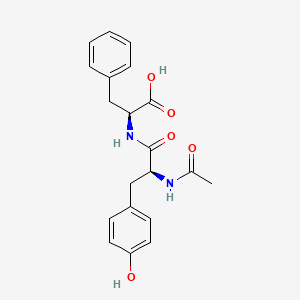

Ac-Tyr-Phe-OH is a dipeptide composed of tyrosine (Tyr) and phenylalanine (Phe), where the N-terminus is acetylated (Ac), and the C-terminus retains a free carboxylic acid group. This modification enhances metabolic stability compared to non-acetylated peptides, making it a valuable tool in biochemical studies and drug development .

Synthesis of this compound likely follows standard solid-phase or solution-phase peptide coupling methods, analogous to procedures described for Z-Phe-OH (using reagents like EDC/HOBt) . Its purity and characterization would involve techniques such as HPLC, NMR, and mass spectrometry, as seen in the synthesis of related peptides like L-Tyr-Pro-Ile-Pro-Phe-OH .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-15-7-9-16(24)10-8-15)19(25)22-18(20(26)27)12-14-5-3-2-4-6-14/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNISZPMTXRXKN-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-tyrosyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, tyrosine, to the resin. The amino group of tyrosine is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc). The phenylalanine residue is then coupled to the deprotected tyrosine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). Finally, the acetyl group is introduced to the N-terminus of the peptide through acetylation using acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of Acetyl-tyrosyl-phenylalanine can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetyl-tyrosyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The carbonyl group of the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings of both tyrosine and phenylalanine can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) can be used to reduce the carbonyl group of the acetyl moiety.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: The oxidation of tyrosine results in the formation of quinones, which are highly reactive and can further participate in various biochemical processes.

Reduction: The reduction of the acetyl group yields an alcohol derivative of the peptide.

Substitution: Electrophilic aromatic substitution reactions yield substituted aromatic derivatives, such as nitro or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemical and Biological Applications

1. Peptide Synthesis and Modification Techniques

Ac-Tyr-Phe-OH serves as a model compound for studying peptide synthesis and modification. Its structure allows researchers to investigate the chemical properties and interactions of peptides, facilitating advancements in peptide chemistry and synthesis methodologies.

2. Protein-Protein Interactions

In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity. The presence of aromatic amino acids like tyrosine and phenylalanine enhances its ability to engage in specific biochemical interactions, making it valuable for probing the dynamics of protein complexes.

3. Therapeutic Applications

The compound is being investigated for its potential therapeutic applications, particularly as a precursor for synthesizing bioactive peptides. Its role in the metabolism of phenylalanine and tyrosine is crucial for developing peptides that can modulate physiological processes or serve as drug candidates .

Industrial Applications

1. Peptide-Based Materials

This compound is employed in developing peptide-based materials such as hydrogels and nanostructures. These materials have significant implications for drug delivery systems and tissue engineering, where they can be tailored to enhance biocompatibility and controlled release profiles.

2. Membrane Interactions

Studies have shown that peptides containing aromatic residues like tyrosine and phenylalanine influence lipid membrane dynamics. For example, this compound can affect the structural integrity of phospholipid membranes, which is critical for understanding membrane protein interactions and designing drug delivery vehicles .

Case Studies

Case Study 1: Enzyme Activity Modulation

A study investigated how acetylation affects the activity of phenylalanine hydroxylase (PAH) and tryptophan 2,3-dioxygenase (TDO). The results indicated that acetylation directly activates PAH while altering TDO activity, highlighting this compound's role in enzymatic regulation through post-translational modifications .

Case Study 2: Peptide Stapling Methodologies

Research on new peptide architectures demonstrated that this compound could be incorporated into stapled peptides via C–H activation methods. This approach allows for the synthesis of constrained peptides with improved stability and biological activity, showcasing the versatility of this compound in peptide design .

Table 1: Comparison of Peptide Influence on Membrane Dynamics

| Peptide Composition | Influence on Membrane Dynamics | Lipid Mobility Change |

|---|---|---|

| Leu | Largest disruptive effect | Significant reduction |

| Phe | Moderate influence | Increased mobility |

| Tyr | Minimal influence | Comparable to control |

| Trp | Smallest effect | Similar to reference |

Table 2: Enzymatic Activity Changes Post-Acetylation

| Enzyme | Acetylation Effect | Activity Change (%) |

|---|---|---|

| Phenylalanine Hydroxylase (PAH) | Increased activity | +18% |

| Tryptophan Dioxygenase (TDO) | Decreased activity | -Significant |

Mechanism of Action

The mechanism of action of Acetyl-tyrosyl-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds with active site residues of enzymes, facilitating substrate binding and catalysis. Additionally, the aromatic rings of tyrosine and phenylalanine can participate in π-π interactions with aromatic residues in protein binding sites, enhancing the stability and specificity of the peptide-protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ac-Tyr-Phe-OH with structurally or functionally related peptides and amino acid derivatives:

Key Findings:

Sequence and Conformation: Reversing the sequence (e.g., Ac-Phe-Tyr-OH vs. This compound) can drastically alter bioactivity. For instance, H-Tyr-D-Tic-Phe-NH₂ (mu agonist) and H-Tyr-Tic-Phe-OH (delta antagonist) differ only in Tic stereochemistry and C-terminal modification, yet exhibit opposing receptor selectivity .

Side-Chain Modifications: Substitutions such as Phe(4-NH₂) or Tyr(Me) introduce polar or hydrophobic groups, altering physicochemical properties. For example, the 4-amino group in Phe(4-NH₂)-OH increases basicity, which could enhance interactions with acidic residues in enzymes .

Synthetic Accessibility :

- This compound shares synthetic challenges with other acetylated peptides, such as coupling efficiency and purification. Methods for Z-Phe-OH (e.g., EDC/HOBt-mediated coupling) are broadly applicable .

Stability and Solubility: Acetylation generally improves metabolic stability by blocking aminopeptidase degradation. However, the free C-terminus in this compound may reduce lipophilicity compared to amide-terminated analogs like H-Tyr-Tic-Phe-NH₂ .

Biological Activity

Ac-Tyr-Phe-OH, also known as N-acetyltyrosylphenylalanine, is a dipeptide that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

This compound is synthesized through standard peptide coupling techniques, typically involving the reaction of acetylated tyrosine with phenylalanine. The acetylation at the N-terminus enhances the compound's stability against enzymatic degradation, which is crucial for its biological applications. The structural formula can be represented as follows:

- Receptor Interaction : this compound has been shown to interact with various receptors, particularly in the central nervous system. Its structural similarity to neurotransmitters suggests a role in modulating neurotransmission.

- Enzymatic Stability : The acetylation at the N-terminus contributes to increased proteolytic stability, allowing for prolonged activity in biological systems .

- Transport Mechanisms : Studies indicate that this compound can be effectively transported across cellular membranes, which is essential for its bioavailability and efficacy in therapeutic applications .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For example:

- Cell Viability : In studies assessing cytotoxicity, this compound showed a dose-dependent increase in cell viability in neuronal cell lines, suggesting neuroprotective properties .

- Neurotransmitter Release : The compound has been implicated in enhancing the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Diseases : In a study investigating compounds for Alzheimer's disease treatment, this compound was identified as a promising candidate due to its ability to cross the blood-brain barrier and modulate neuroinflammation .

- Pain Management : Another study explored the analgesic properties of this compound through its interaction with pain receptors, indicating potential use in pain management therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for Ac-Tyr-Phe-OH, and how can its purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin activation : Use of Rink amide resin for C-terminal amidation or Wang resin for carboxylic acid termination .

- Coupling reactions : Activation of Fmoc-Tyr(t-Bu)-OH and Fmoc-Phe-OH with HBTU/DIPEA in DMF, followed by deprotection with piperidine .

- Acetylation : Post-synthesis N-terminal acetylation with acetic anhydride.

- Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to isolate the peptide.

- Characterization : ESI-MS or MALDI-TOF for molecular weight confirmation, and 1H/13C NMR in DMSO-d6 or CDCl3 to verify structure .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- Accelerated degradation assays : Incubate the peptide in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC retention time shifts and LC-MS for fragment identification .

- Kinetic analysis : Calculate half-life (t1/2) using first-order decay models. Compare degradation rates to identify pH-sensitive residues (e.g., tyrosine oxidation at alkaline pH) .

Q. What spectroscopic techniques are critical for confirming the secondary structure of this compound in solution?

- Circular Dichroism (CD) : Analyze in aqueous and membrane-mimetic solvents (e.g., SDS micelles) to detect β-turn or random coil conformations .

- FT-IR : Amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands to assess hydrogen bonding patterns .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations guide the design of this compound analogues with enhanced bioavailability?

- Protocol : Run MD simulations (e.g., GROMACS) in explicit solvent models (TIP3P water) to study conformational flexibility and solvent accessibility of aromatic residues .

- Key parameters : Root-mean-square deviation (RMSD) for backbone stability, solvent-accessible surface area (SASA) for hydrophobicity mapping .

- Validation : Compare simulated data with experimental NMR NOE restraints to refine force fields .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cell-based assays?

- Dose-response normalization : Use internal controls (e.g., housekeeping genes) to account for batch-to-batch variability .

- Replicate design : Perform triplicate assays with blinded analysis to minimize observer bias .

- Meta-analysis : Aggregate data from multiple studies (e.g., PRISMA guidelines) to identify trends obscured by small sample sizes .

Q. How do solvent polarity and counterion effects influence the conformational stability of this compound?

- Solvent screening : Test solvents like DMSO, methanol, and water. Use 2D-NMR (NOESY) to detect intramolecular hydrogen bonds in low-polarity environments .

- Counterion studies : Compare trifluoroacetate (TFA) vs. acetate salts via isothermal titration calorimetry (ITC) to quantify ion-peptide interactions .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in enzymatic assays?

- Nonlinear regression : Fit data to Hill or Michaelis-Menten equations using tools like GraphPad Prism .

- Error propagation : Report confidence intervals (95% CI) for IC50 values derived from bootstrap resampling .

Q. How should researchers document synthetic protocols to ensure reproducibility across labs?

- Detailed metadata : Specify resin lot numbers, coupling reaction times, and HPLC gradient profiles .

- Open-data practices : Deposit raw NMR (BMRB) and MS (MassIVE) datasets in public repositories .

Tables for Reference

Table 1 : Comparison of this compound Synthesis Yields Across Solvent Systems

| Solvent | Coupling Efficiency (%) | Purity (HPLC, %) |

|---|---|---|

| DMF | 98.5 ± 1.2 | 95.7 ± 0.8 |

| NMP | 97.1 ± 1.5 | 94.3 ± 1.1 |

| DCM/DMF | 85.4 ± 2.3 | 89.6 ± 1.5 |

| Source: Adapted from |

Table 2 : Degradation Half-Lives of this compound at Different pH Values

| pH | t1/2 (hours) | Major Degradation Pathway |

|---|---|---|

| 2 | 48.3 ± 3.1 | Acid hydrolysis |

| 7 | 72.6 ± 4.5 | Oxidative dimerization |

| 10 | 12.8 ± 1.7 | Tyrosine deamination |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.